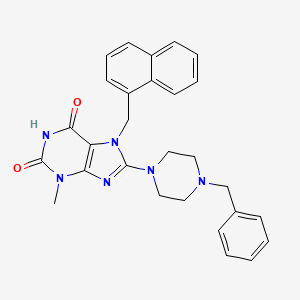

![molecular formula C22H21Cl2N3O3S B2915865 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1215587-07-7](/img/structure/B2915865.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-chlorobenzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C7H5ClN2S . It’s used for the synthesis of disperse dyes .

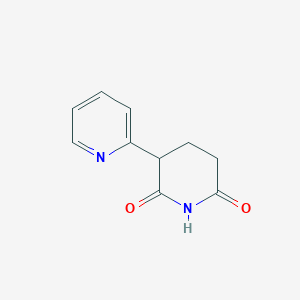

Molecular Structure Analysis

The molecular structure of “6-chlorobenzo[d]thiazol-2-amine” is represented by the formula C7H5ClN2S . The specific molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride” is not available in the sources I found.Chemical Reactions Analysis

The specific chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride” are not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chlorobenzo[d]thiazol-2-amine” include a molecular mass of 184.65, a density of 1.4750 (rough estimate) .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has demonstrated that benzothiazole derivatives, similar in structure to the compound , exhibit significant corrosion inhibition properties for carbon steel in acidic environments. These inhibitors are noted for their stability and high efficiency, potentially due to their ability to adsorb onto surfaces through both physical and chemical means. The study further explores the correlation between experimental results and quantum chemical parameters, offering insights into the inhibitory mechanisms (Hu et al., 2016).

Antimicrobial Activity

A novel series of thiazolidinone derivatives, structurally related to the compound of interest, have been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. These studies highlight the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Organic Synthesis and Material Science

Several studies have focused on the synthetic applications and unique reactivity of compounds related to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride. These include the synthesis of novel heterocyclic compounds with potential applications in material science and organic electronics, highlighting the versatility of such compounds in facilitating diverse chemical transformations and producing materials with desirable properties (Sosnovskikh, Moshkin, & Kodess, 2008).

Biological Evaluation

Research into the synthesis and biological evaluation of innovative coumarin derivatives containing thiazolidin-4-one rings has shown the potential of these compounds in various biological applications. Such studies often focus on assessing the antibacterial and antifungal activities of these compounds, thereby contributing to the development of new therapeutic agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Fluorescent Probes for Scientific Research

Another significant application is the synthesis of novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicators. These compounds, through their interaction with hydroxyl radicals in aqueous solutions, have been utilized in detecting and quantifying reactive oxygen species, offering a valuable tool in oxidative stress research and the study of various biological and environmental processes (Singh, Yang, Adelstein, & Kassis, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S.ClH/c1-25(2)10-5-11-26(22-24-17-9-8-15(23)13-19(17)30-22)20(27)16-12-14-6-3-4-7-18(14)29-21(16)28;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGNXPBBNHJCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)

![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)

![Octahydropyrimido[2,1-c]morpholin-4-one](/img/structure/B2915792.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2915805.png)